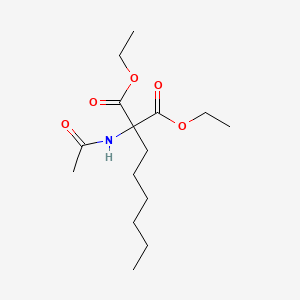![molecular formula C32H54O4 B14731480 Didecyl 2-[(3-methylphenyl)methyl]butanedioate CAS No. 5864-89-1](/img/structure/B14731480.png)
Didecyl 2-[(3-methylphenyl)methyl]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C({28})H({46})O(_{4}). It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 3-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(3-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Butanedioic acid+2Didecyl alcoholAcid catalystDidecyl 2-[(3-methylphenyl)methyl]butanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester.
化学反应分析
Types of Reactions
Didecyl 2-[(3-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
科学研究应用
Didecyl 2-[(3-methylphenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various industrial applications.
作用机制
The mechanism of action of didecyl 2-[(3-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Butanedioic acid, 2-[(3-methylphenyl)methyl]-: A similar compound with a different ester group.
Didecyl butanedioate: Lacks the 3-methylphenylmethyl substitution.
Didecyl phthalate: A structurally similar compound with different functional groups.
Uniqueness
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is unique due to the presence of both didecyl and 3-methylphenylmethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial uses.
属性
CAS 编号 |
5864-89-1 |
|---|---|
分子式 |
C32H54O4 |
分子量 |
502.8 g/mol |
IUPAC 名称 |
didecyl 2-[(3-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-23-35-31(33)27-30(26-29-22-20-21-28(3)25-29)32(34)36-24-19-17-15-13-11-9-7-5-2/h20-22,25,30H,4-19,23-24,26-27H2,1-3H3 |
InChI 键 |
YPGIGEBPEYLFJT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)CC(CC1=CC=CC(=C1)C)C(=O)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




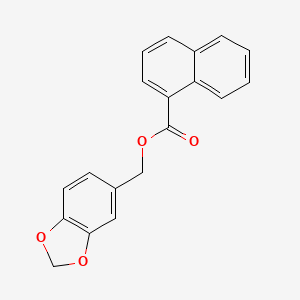
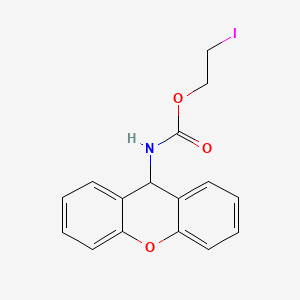



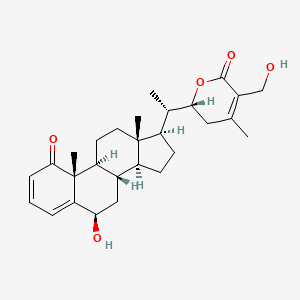

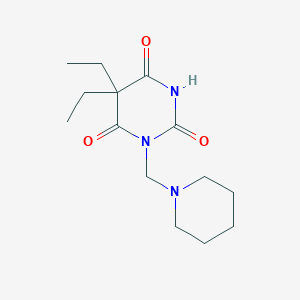
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
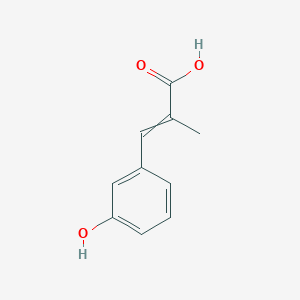
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
